molecular formula C14H10BrN3O B5868203 3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone

3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone

Cat. No. B5868203
M. Wt: 316.15 g/mol
InChI Key: YGFDWUFSIQOLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has been extensively studied due to its potential applications in the field of medicinal chemistry. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone is not fully understood. However, it has been proposed that it acts by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone have been investigated in various studies. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to inhibit the replication of the influenza virus, which is a promising effect for the development of antiviral drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone in lab experiments is its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, which makes it a promising compound for the development of drugs. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity in some studies, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone. One direction is to investigate its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Furthermore, it may be useful to investigate its structure-activity relationship to understand its biological activities in more detail. Finally, it may be beneficial to study its pharmacokinetics and pharmacodynamics to understand its behavior in the body and its potential side effects.
Conclusion:
In conclusion, 3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone is a promising compound that has been extensively studied for its potential applications in medicinal chemistry. Its synthesis method has been achieved through various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. Although it has some limitations, it has several advantages that make it a promising compound for the development of drugs. There are several future directions for the research on this compound, which may lead to the development of new drugs for various diseases.

Synthesis Methods

The synthesis of 3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone has been achieved through various methods. One of the most commonly used methods is the reaction between 5-bromo-2-chloropyridine and 2-amino-3-methylbenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 120-130°C. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In particular, it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have antiviral activity against the influenza virus.

properties

IUPAC Name

3-(5-bromopyridin-2-yl)-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c1-9-17-12-5-3-2-4-11(12)14(19)18(9)13-7-6-10(15)8-16-13/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFDWUFSIQOLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=NC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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